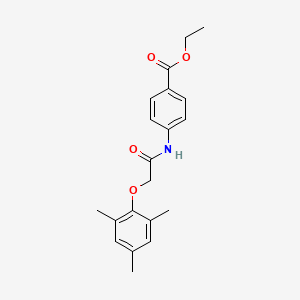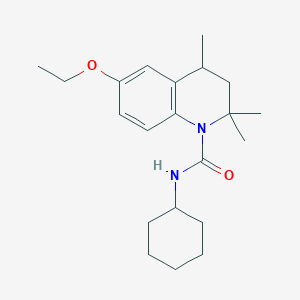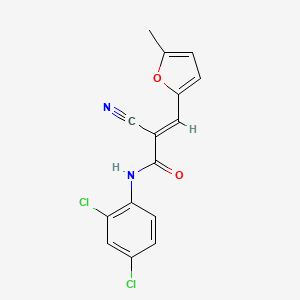![molecular formula C16H18N2O4S B11654155 Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate](/img/structure/B11654155.png)
Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate is an organic compound with a complex structure that includes a benzylamino group, a sulfonyl group, and a phenylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with benzylamine to form 4-[(benzylamino)sulfonyl]aniline. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide compounds.
Applications De Recherche Scientifique
Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonyl group may participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[(aminosulfonyl)phenyl]carbamate
- Ethyl 4-[(methylamino)sulfonyl]phenylcarbamate
- Ethyl 4-[(phenylamino)sulfonyl]phenylcarbamate
Uniqueness
Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate is unique due to the presence of the benzylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H18N2O4S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
ethyl N-[4-(benzylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C16H18N2O4S/c1-2-22-16(19)18-14-8-10-15(11-9-14)23(20,21)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,18,19) |
Clé InChI |
WFAMBNJDENGUOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B11654073.png)
![Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B11654075.png)
![N-[(1Z)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B11654077.png)

![6-Amino-3-ethyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654093.png)
![Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11654101.png)
![5-[(2,4-Diethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11654123.png)
![[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetonitrile](/img/structure/B11654131.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11654141.png)
![3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol](/img/structure/B11654153.png)

![N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B11654167.png)
